3-Methylhexanal

Description

Properties

IUPAC Name |

3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJUABCTGCNBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864879 | |

| Record name | 3-Methylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid; Sweet green aroma | |

| Record name | 3-Methylhexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 3-Methylhexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.800-0.805 | |

| Record name | 3-Methylhexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19269-28-4 | |

| Record name | 3-Methylhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19269-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019269284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanal, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF7U8UTGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylhexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylhexanal chemical properties and structure

An In-depth Technical Guide to 3-Methylhexanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain aldehyde that serves as a significant model compound in organic chemistry and is utilized as an analytical standard in various scientific research applications.[1] Its structure, characterized by a methyl group at the third carbon position, introduces a chiral center, making it a point of interest for stereochemical studies.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

This compound is a saturated fatty aldehyde and a member of the class of organic compounds known as medium-chain aldehydes.[2][3] The presence of a methyl branch at the C3 position creates a chiral center, influencing its physical and chemical properties.[1]

-

IUPAC Name : this compound[2]

-

Molecular Formula : C₇H₁₄O[2]

-

SMILES : CCCC(C)CC=O[2]

-

InChI : InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3[2]

-

InChIKey : ZSJUABCTGCNBPF-UHFFFAOYSA-N[2]

-

CAS Number : 19269-28-4[2]

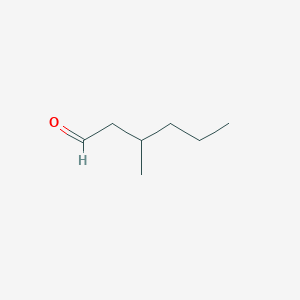

Caption: 2D structure of this compound.

Quantitative Chemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Unit | Source |

| Molecular Weight | 114.19 | g/mol | [2] |

| Boiling Point | 143.00 to 144.00 | °C | [4] |

| Density | 0.800-0.805 | g/cm³ | [2] |

| Specific Gravity | 0.74500 to 0.81100 @ 25.00 °C | [4][5] | |

| Refractive Index | 1.409-1.414 | [2] | |

| Vapor Pressure | 5.920000 | mm/Hg @ 25.00 °C | [4] |

| Water Solubility | 1.85 | g/L | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.54 | [3] |

Physical and Chemical Characteristics

-

Appearance : Colorless to pale yellow clear liquid.[2]

-

Odor : Sweet green aroma.[2]

-

Solubility : Very slightly soluble in water; soluble in pentane, diethyl ether, and ethanol.[2]

Experimental Protocols

This compound is frequently employed as an analytical standard for its quantification in various samples using techniques like gas chromatography (GC).[1]

General Protocol for Gas Chromatography (GC) Analysis

This protocol outlines a general methodology for the analysis of this compound in a sample.

-

Sample Preparation :

-

Dilute the sample containing this compound in a volatile organic solvent, such as dichloromethane or hexane.

-

If necessary, perform a derivatization step to enhance volatility and thermal stability.

-

-

Standard Preparation :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.

-

-

GC System Configuration :

-

Injector : Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Column : Select a capillary column with a stationary phase appropriate for aldehyde analysis (e.g., a non-polar or medium-polarity column).

-

Oven Program : Implement a temperature gradient to separate the components of the sample. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Maintain 250 °C for 5 minutes.

-

-

Detector : A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

-

Carrier Gas : Use an inert gas, such as helium or nitrogen, at a constant flow rate.

-

-

Analysis :

-

Inject a fixed volume (e.g., 1 µL) of the prepared standard solutions to generate a calibration curve.

-

Inject the same volume of the prepared sample.

-

-

Data Processing :

-

Identify the peak corresponding to this compound in the chromatogram based on its retention time compared to the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Experimental workflow for GC analysis of this compound.

Biological Activity and Signaling Pathways

Research into the specific biological activities of this compound is limited.[1] Its structure, possessing both hydrophobic and polar characteristics, suggests potential interactions with biological membranes.[1] The aldehyde functional group is a key pharmacophore that can react with biological molecules.[1]

This compound has been detected in biological systems and is listed in the Human Metabolome Database (HMDB), though it is categorized as "detected but not quantified".[1][6] This indicates its presence in biological samples without established reference ranges.[1] At present, there is insufficient evidence in the scientific literature to associate this compound with specific, well-defined signaling pathways. Further research is needed to elucidate its potential roles in metabolic pathways and as a biomarker.[1]

Safety and Handling

According to GHS classifications, this compound is considered to cause skin and serious eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Applications in Research

-

Analytical Standard : It is primarily used as an analytical standard for its identification and quantification in various matrices including biological samples, food products, and environmental samples.[1]

-

Organic Chemistry : It serves as a model compound for studying the reactivity of branched-chain aldehydes and the stereochemical aspects of organic reactions.[1]

-

Flavor and Fragrance : this compound is used as a flavoring agent in food products.[2]

References

- 1. Buy this compound | 19269-28-4 [smolecule.com]

- 2. This compound | C7H14O | CID 140511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. contaminantdb.ca [contaminantdb.ca]

- 4. parchem.com [parchem.com]

- 5. 3-methyl hexanal, 19269-28-4 [thegoodscentscompany.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032405) [hmdb.ca]

In-Depth Technical Guide: 3-Methylhexanal (CAS Number 19269-28-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal, with the CAS registry number 19269-28-4, is a branched-chain aliphatic aldehyde. Its structure consists of a hexane backbone with a methyl group at the third carbon and an aldehyde functional group at the terminus. This molecule is of interest in various scientific fields, including flavor and fragrance chemistry, analytical chemistry, and metabolomics. In the context of drug development, understanding the properties and potential biological interactions of aldehydes like this compound is crucial due to their reactivity and presence in biological systems. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19269-28-4 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, green aroma | [1] |

| Density | 0.813 g/mL at 20 °C | [2] |

| Boiling Point | Not specified | |

| Refractive Index (n20/D) | 1.411 | [2] |

| Solubility | Very slightly soluble in water; soluble in pentane, diethyl ether, and ethanol. | [1] |

Synthesis of this compound

This compound can be synthesized through the oxidation of its corresponding primary alcohol, 3-methyl-1-hexanol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 3-Methyl-1-hexanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes. The reaction is performed at low temperatures to ensure stability of the reactive intermediates.[3][4][5][6][7]

Materials:

-

3-Methyl-1-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 5 minutes.

-

Prepare a solution of 3-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

-

Add triethylamine (or DIPEA) (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

Diagram 1: Experimental Workflow for Swern Oxidation

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 3-Methyl-1-hexanol

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.[8][9][10][11][12]

Materials:

-

3-Methyl-1-hexanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-1-hexanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow for Dess-Martin Oxidation

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Analytical Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.[2][13][14][15][16]

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS or equivalent)

-

Helium (carrier gas)

-

This compound standard

-

Volatile solvent (e.g., n-hexane or dichloromethane) for sample preparation

-

Vials and syringes

GC-MS Parameters:

Table 2: Suggested GC-MS Parameters for this compound Analysis

| Parameter | Suggested Value |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of ~1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or splitless, depending on concentration |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature: 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Scan Range | m/z 40-300 |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in n-hexane).

-

Create a series of calibration standards by serial dilution of the stock solution to concentrations appropriate for the expected sample concentrations.

-

For unknown samples, dilute in the same solvent to fall within the linear range of the calibration curve.

Diagram 3: Analytical Workflow for GC-MS

Caption: General workflow for the analysis of this compound using GC-MS.

Spectroscopic Data

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Features / Predicted Data | Reference(s) |

| ¹H NMR | Predicted spectra are available, showing characteristic aldehyde proton signals and complex aliphatic signals. | [17] |

| ¹³C NMR | Predicted spectra are available, with the carbonyl carbon signal being a key identifier. | [17][18] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns for aliphatic aldehydes. | [1][19][20] |

| Infrared (IR) Spectroscopy | A characteristic C=O stretching vibration for the aldehyde group is expected around 1725 cm⁻¹. | [1] |

Biological Activity and Metabolism

The biological activity of this compound has not been extensively studied. However, as a branched-chain aldehyde, its metabolic fate is likely linked to the catabolism of branched-chain amino acids, such as leucine.[21][22][23]

The general pathway for the formation of branched-chain aldehydes involves the transamination of a branched-chain amino acid to its corresponding α-keto acid, followed by decarboxylation.[24] In the case of this compound, it could potentially be formed from the breakdown of a corresponding seven-carbon branched-chain amino acid or fatty acid. Once formed, aldehydes are typically rapidly metabolized, either by oxidation to the corresponding carboxylic acid (3-methylhexanoic acid) or by reduction to the corresponding alcohol (3-methyl-1-hexanol).[25]

Diagram 4: Hypothetical Metabolic Pathway of this compound

Caption: A potential metabolic pathway for the formation and breakdown of this compound.

Applications

The primary applications of this compound are as a flavoring agent in the food industry and as an analytical standard in scientific research.[1][2] Its well-defined structure and properties make it a useful reference compound for the development and validation of analytical methods, particularly in gas chromatography.

Safety Information

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[1]

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Conclusion

This compound is a branched-chain aldehyde with applications in the flavor industry and as an analytical standard. Its synthesis can be achieved through established oxidation methods of the corresponding primary alcohol. While detailed biological studies are limited, its metabolism is presumed to follow the general pathways of other branched-chain aldehydes. This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields, highlighting key data and experimental considerations. Further research is warranted to fully elucidate its biological roles and potential toxicological profile.

References

- 1. This compound | C7H14O | CID 140511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajbs.scione.com [ajbs.scione.com]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Hexanal, 3-methyl- [webbook.nist.gov]

- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0032405) [hmdb.ca]

- 18. spectrabase.com [spectrabase.com]

- 19. Hexanal, 3-methyl- [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 25. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methylhexanal from 3-Methylhexanol

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-methylhexanal via the oxidation of its corresponding primary alcohol, 3-methylhexanol. The document details prevalent and effective oxidation methodologies, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Each method is accompanied by a thorough experimental protocol, a discussion of its advantages and limitations, and comparative data on reaction efficiency. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathway, a generalized experimental workflow, and a decision-making framework for selecting the appropriate oxidation strategy. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug development, offering the detailed technical information necessary for the successful preparation of this compound.

Introduction

This compound is a branched-chain aldehyde that serves as a valuable building block in organic synthesis and is noted for its characteristic green and fruity odor profile.[1] Its applications span flavor and fragrance chemistry to its use as a model compound for studying aldehyde reactivity due to the chiral center at the C3 position.[1] The most direct and common synthetic route to this compound is the oxidation of the primary alcohol, 3-methylhexanol.[1]

The primary challenge in this transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid.[2] This requires the use of mild and selective oxidizing agents. This guide focuses on three widely-used methods that achieve this transformation effectively: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.[3][4][5]

Overview of Oxidation Methodologies

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. The choice of oxidant is critical and depends on factors such as substrate functional group tolerance, reaction scale, cost, and toxicity of the reagents.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride at very low temperatures (-78 °C).[6][7] It is renowned for its mild conditions and excellent functional group tolerance, making it suitable for complex molecules.[6][7] A significant drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[4]

-

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to mildly and selectively oxidize primary alcohols.[8][9] The reaction is typically fast, proceeds at room temperature, and involves a simple workup.[3][8] While highly effective, DMP is expensive and potentially explosive under certain conditions, limiting its use on a large industrial scale.[3]

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI)-based reagent that offers selective oxidation of primary alcohols to aldehydes in non-aqueous conditions, typically in dichloromethane (DCM).[5][10] It is a reliable and effective reagent, but its use has declined due to the toxicity and environmental concerns associated with chromium-based compounds.[11]

Data Presentation

Table 1: Comparison of Key Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |

| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | Pyridinium Chlorochromate |

| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature | Room Temperature | Room Temperature |

| Advantages | Very mild conditions, high yields, excellent functional group tolerance.[6][7] | Mild, neutral pH, fast reaction times, simple work-up.[3][8] | Reliable, selective, avoids over-oxidation in anhydrous conditions.[5][10] |

| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[4] | Reagent is expensive and shock-sensitive.[3] | Reagent is a toxic and carcinogenic chromium compound.[11] |

Table 2: Representative Quantitative Data for this compound Synthesis

| Method | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (h) |

| Swern Oxidation | 85 - 95 | >98 | 2 - 4 |

| Dess-Martin Periodinane (DMP) | 90 - 97 | >98 | 0.5 - 3[9] |

| Pyridinium Chlorochromate (PCC) | 75 - 85 | >97 | 2 - 5 |

Note: Data are representative values for the oxidation of primary alcohols and may vary based on specific reaction conditions and scale.

Table 3: Spectroscopic Data for this compound Characterization

| Property | Data |

| Molecular Formula | C₇H₁₄O[12][13] |

| Molecular Weight | 114.19 g/mol [12][13] |

| ¹H NMR (CDCl₃) | δ ~9.76 (t, 1H, -CHO), ~2.41 (m, 2H, -CH₂CHO), ~2.05 (m, 1H, -CH(CH₃)-), ~1.35-1.15 (m, 4H, -CH₂CH₂-), ~0.90 (m, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~203.0 (-CHO), ~51.5 (-CH₂CHO), ~34.5 (-CH(CH₃)-), ~32.0 (-CH₂-), ~20.0 (-CH₂-), ~19.5 (-CH₃), ~14.0 (-CH₃)[14] |

| IR (Neat) | ~2960 cm⁻¹ (C-H stretch), ~2715 cm⁻¹ (Aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch) |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the synthesis of this compound from 3-methylhexanol.

Protocol 1: Swern Oxidation

Objective: To synthesize this compound from 3-methylhexanol using Swern oxidation conditions.

Materials:

-

3-methylhexanol

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water (H₂O), Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnels, magnetic stirrer, thermometer, nitrogen inlet, dry ice/acetone bath.

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Preparation: Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred DCM.

-

DMSO Addition: In a separate flask, dissolve anhydrous DMSO (2.0 - 3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature is maintained below -60 °C.[6] Stir the resulting mixture at -78 °C for 15-20 minutes.

-

Alcohol Addition: Dissolve 3-methylhexanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes at this temperature.[6]

-

Base Addition: Slowly add triethylamine (5.0 equivalents) to the mixture, again keeping the temperature below -60 °C.[6] After the addition, stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.[6]

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude this compound by flash column chromatography on silica gel or fractional distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Objective: To synthesize this compound from 3-methylhexanol using DMP.

Materials:

-

3-methylhexanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a solution of 3-methylhexanol (1.0 equivalent) in anhydrous DCM (approx. 10 volumes), add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[3]

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours.[9] Monitor the progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

Objective: To synthesize this compound from 3-methylhexanol using PCC.

Materials:

-

3-methylhexanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel or Celite®

-

Diethyl ether

Procedure:

-

Reaction Setup: Add PCC (approximately 1.5 equivalents) to a round-bottom flask containing anhydrous DCM.

-

Alcohol Addition: Dissolve 3-methylhexanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.[10]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-5 hours. The mixture will turn into a dark, thick slurry. Monitor the reaction progress by TLC.

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

-

Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium byproducts, washing the plug thoroughly with diethyl ether.

-

Collect the filtrate and concentrate it carefully using a rotary evaporator (aldehydes can be volatile).

-

If necessary, further purify the product by flash column chromatography.

Visualizations (Graphviz)

Caption: Chemical pathway for the oxidation of 3-methylhexanol.

Caption: A generalized workflow for synthesis and purification.

Caption: Decision tree for selecting a suitable oxidation method.

References

- 1. Buy this compound | 19269-28-4 [smolecule.com]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 3-Methyl-hexanal | C7H14O | CID 11389377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C7H14O | CID 140511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Natural Occurrence of 3-Methylhexanal in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal is a branched-chain aldehyde that contributes to the flavor profiles of a variety of food products. As a volatile organic compound, its presence, even in trace amounts, can significantly impact the sensory perception of food. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its formation pathways, and the analytical methodologies used for its quantification. The information is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's role in food chemistry and its potential implications.

Natural Occurrence of this compound in Food

This compound has been identified as a naturally occurring volatile compound in a range of food items, where it contributes to their characteristic aroma and flavor. Its presence is often a result of thermal processing, fermentation, or enzymatic activity.

Quantitative Data Summary

The concentration of naturally occurring this compound can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes the available quantitative data for this compound in various foods.

| Food Item | Concentration Range | Analytical Method | Reference(s) |

| Fish By-products | 5.37 ± 1.10 - 12.84 ± 2.12 µg/kg | HS-SPME-GC-MS | [1] |

| Roasted Beef | Present (quantification not specified) | GC-MS | [2] |

| Roasted Chicken | Present (quantification not specified) | Not specified | [3] |

| Fossa Cheese | Present (qualitative identification) | HS-SPME-GC-MS | [4] |

| Wheat Bread Crumb | Present (qualitative identification) | Not specified | [5] |

| Asparagus | Present (qualitative identification) | GC-MS | [6] |

| Pitanga Fruit | Present (qualitative identification) | GC-MS |

It is important to note that this compound is also used as a food additive in a variety of products, including beverages, milk products, and processed fruits, with typical use levels around 0.5 ppm.[7]

Formation Pathways of this compound in Food

The formation of this compound in food is primarily attributed to two main chemical pathways: the Strecker degradation of amino acids and lipid peroxidation.

Strecker Degradation of Amino Acids

The Strecker degradation is a complex series of reactions that occurs between an α-amino acid and a dicarbonyl compound, which are often formed during the Maillard reaction. This process is a significant contributor to the aroma of cooked foods. In this pathway, the amino acid is deaminated and decarboxylated to form an aldehyde with one fewer carbon atom than the original amino acid.

While the specific precursor amino acid for this compound is not definitively established in the reviewed literature, branched-chain amino acids are known to produce branched-chain aldehydes. For instance, leucine is the precursor to 3-methylbutanal, and isoleucine is the precursor to 2-methylbutanal.[8] It is plausible that a related branched-chain amino acid is involved in the formation of this compound.

Caption: Strecker degradation pathway for the formation of this compound.

Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids. This process is initiated by free radicals and results in the formation of a variety of volatile and non-volatile secondary products, including aldehydes. While the general mechanism of lipid peroxidation is well-understood, the specific cleavage of fatty acid chains that leads to the formation of this compound is less detailed in the literature. It is hypothesized that the oxidation of specific unsaturated fatty acids with a methyl branch at a particular position could yield this compound upon cleavage.

Experimental Protocols for the Analysis of this compound

The quantification of this compound in food matrices is typically achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and selective for volatile and semi-volatile organic compounds.

General HS-SPME-GC-MS Protocol

The following is a generalized protocol for the analysis of this compound in food, synthesized from various established methods for volatile aldehyde analysis. Optimization of specific parameters for each food matrix is crucial for accurate quantification.

1. Sample Preparation:

-

For solid samples (e.g., meat, cheese), homogenize a representative portion of the sample.

-

Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).

-

For liquid samples (e.g., beverages), transfer a known volume into the headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a different branched-chain aldehyde not present in the sample) for accurate quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including aldehydes.

-

Equilibration: Place the sealed headspace vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.

-

Gas Chromatography:

- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

- Carrier Gas: Use helium at a constant flow rate.

-

Mass Spectrometry:

- Ionization: Use Electron Ionization (EI) at 70 eV.

- Detection Mode: Operate in both full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound and the internal standard.

4. Quantification:

-

Construct a calibration curve using a series of standards containing known concentrations of this compound and the internal standard, prepared in a matrix similar to the sample to account for matrix effects.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Caption: General workflow for the analysis of this compound in food.

Conclusion

This compound is a naturally occurring flavor compound in various foods, formed primarily through the Strecker degradation of amino acids and lipid peroxidation. Its presence and concentration are influenced by the food's composition and processing methods. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of the methodology for each specific food matrix. Further research is needed to fully elucidate the specific precursors and formation mechanisms of this compound in different food systems and to expand the quantitative database of its natural occurrence. This knowledge is essential for food scientists and researchers in flavor chemistry and can be valuable for professionals in drug development studying the effects of dietary compounds.

References

- 1. Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. epdf.pub [epdf.pub]

- 4. This compound analytical standard | 19269-28-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylhexanal (C₇H₁₄O), a branched-chain aldehyde. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and visualizations of key analytical workflows and relationships.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.76 | Triplet (t) | H-1 (Aldehyde) |

| ~2.41 | Multiplet (m) | H-2 |

| ~1.95 | Multiplet (m) | H-3 |

| ~1.25 - 1.40 | Multiplet (m) | H-4, H-5 |

| ~0.92 | Doublet (d) | C3-CH₃ |

| ~0.88 | Triplet (t) | H-6 |

Note: Predicted data is based on typical chemical shifts for aliphatic aldehydes and substituted alkanes. Actual experimental values may vary depending on the solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~202.5 | C-1 (Carbonyl) |

| ~51.5 | C-2 |

| ~34.5 | C-3 |

| ~30.0 | C-4 |

| ~20.5 | C-5 |

| ~19.0 | C3-CH₃ |

| ~14.0 | C-6 |

Note: Predicted data is based on typical chemical shifts for aliphatic aldehydes and substituted alkanes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, ~2870 | Strong | C-H Stretch (Alkyl) |

| ~2720 | Medium | C-H Stretch (Aldehyde) |

| ~1725 | Strong | C=O Stretch (Aldehyde) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1380 | Medium | C-H Bend (CH₃) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - C₂H₅]⁺ |

| 70 | High | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Place approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard broadband proton-decoupled pulse sequence.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Isopropanol or acetone for cleaning

-

Soft, lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or acetone.

-

Allow the crystal to dry completely before the next measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and analyze its fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with an electron ionization (EI) source

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might be: hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS to scan a mass range of m/z 35-300.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to identify key fragment ions.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Stereoisomers of 3-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhexanal, a chiral aldehyde with the molecular formula C₇H₁₄O, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their distinct physicochemical properties, spectroscopic characteristics, and potential biological significance. Emphasis is placed on experimental protocols for their synthesis, separation, and characterization, aiming to equip researchers with the necessary knowledge for their application in chemical and pharmaceutical research. While specific biological signaling pathways for this compound are not extensively documented, this guide explores the general mechanisms of aldehyde interaction with biological systems, particularly in olfaction, providing a framework for future investigation.

Introduction

Chirality is a fundamental property in molecular sciences, with stereoisomers often exhibiting distinct biological activities. This compound possesses a single stereocenter at the C3 position, giving rise to (R)-3-methylhexanal and (S)-3-methylhexanal.[1] Understanding the unique properties of each enantiomer is crucial for applications in flavor and fragrance chemistry, as well as for investigating their potential roles in biological systems. This document serves as a technical resource, consolidating available data and outlining experimental methodologies relevant to the study of these stereoisomers.

Physicochemical and Spectroscopic Properties

The physical properties of the racemic mixture of this compound are well-documented. However, data for the individual enantiomers are less common. This section summarizes the available data.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. While many reported values do not differentiate between the enantiomers, it is expected that they will have identical boiling points, densities, and refractive indices in a non-chiral environment. Their defining difference lies in their interaction with plane-polarized light.

Table 1: Physicochemical Properties of this compound

| Property | Value (Racemic Mixture) | Reference |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Sweet, green | [3] |

| Density | 0.800 - 0.813 g/mL at 20-25 °C | [1][3] |

| Refractive Index | 1.401 - 1.414 at 20 °C | [3][4] |

| Boiling Point | 143 - 144 °C at 760 mmHg | [5] |

| Solubility | Very slightly soluble in water; soluble in ethanol, pentane, and diethyl ether. | [3] |

| Specific Rotation | Data for individual enantiomers is not readily available in the literature. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of stereoisomers.

The NMR spectra of enantiomers are identical in an achiral solvent. However, NMR can be used to confirm the overall structure of this compound. A known ¹³C NMR spectrum for (3S)-3-methylhexanal provides key chemical shift information.[6][7]

Table 2: ¹³C NMR Chemical Shifts for (3S)-3-Methylhexanal

| Carbon Atom | Chemical Shift (ppm) |

| Data not explicitly provided in search results |

Note: While a ¹³C NMR spectrum for (S)-3-methylhexanal is available, the specific chemical shift values for each carbon were not detailed in the provided search results. Access to the full spectrum would be required for this data.

High-resolution proton NMR (¹H NMR) of this compound shows seven distinct resonances, and the chemical shifts can provide information about the stereochemical arrangement.[2]

The mass spectra of enantiomers are identical. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying this compound in complex mixtures.[2]

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis

-

Starting Material: Enantiomerically pure (R)- or (S)-3-methylhexan-1-ol.

-

Oxidizing Agent: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is recommended to prevent over-oxidation to the carboxylic acid.

-

Procedure (Conceptual):

-

Dissolve the chiral alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add the oxidizing agent portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude aldehyde.

-

Purify the aldehyde by column chromatography or distillation.

-

Chiral Separation

Resolution of racemic this compound can be achieved using chiral chromatography.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating enantiomers of carbonyl compounds.[8]

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio must be determined empirically.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carbonyl chromophore).

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the chosen mobile phase at a constant flow rate.

-

Monitor the elution profile to identify the retention times of the two enantiomers.

-

Collect the separated fractions corresponding to each enantiomer.

-

Chiral GC is a powerful analytical technique for determining the enantiomeric excess of volatile compounds like this compound.

-

Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[9]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers.

-

Detector: Flame ionization detector (FID) or mass spectrometer (MS).

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Inject the sample into the GC.

-

Run the analysis using the optimized temperature program.

-

Integrate the peak areas of the two enantiomers to determine their ratio and the enantiomeric excess.

-

Biological Activity and Signaling Pathways

While specific, detailed studies on the biological activity and signaling pathways of the individual stereoisomers of this compound are limited in the available literature, the interaction of aldehydes with biological systems, particularly the olfactory system, is an active area of research.

Olfactory Perception

The odor of a chiral molecule can differ significantly between its enantiomers due to the chiral nature of olfactory receptors.[10] Aldehydes are known to activate a large number of odorant receptors (ORs).[5] The detection of aldehydes by the olfactory system is a complex process that can involve the aldehyde itself or its hydrated gem-diol form.[3]

The interaction of an odorant with an olfactory receptor initiates a G-protein coupled receptor (GPCR) signaling cascade.

This pathway illustrates the general mechanism by which an odorant, such as an enantiomer of this compound, can be detected by the olfactory system, leading to a neural signal being sent to the brain. The specificity of this interaction, and thus the perceived odor, is dependent on the precise fit of the chiral odorant molecule into the binding pocket of the olfactory receptor.

Potential for Further Research

Given the prevalence of aldehydes in biological systems and as products of lipid peroxidation, further investigation into the specific biological activities of the this compound enantiomers is warranted. Areas for future research could include their metabolism by aldehyde dehydrogenases, potential toxicological differences, and their roles as signaling molecules in other cellular pathways.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-methylhexanal, represent a valuable system for studying the impact of chirality on molecular properties and biological activity. While a complete dataset for the individual enantiomers is not yet available, this guide provides a solid foundation of their known characteristics and outlines the experimental approaches necessary for their synthesis, separation, and further investigation. The exploration of their distinct interactions with biological systems, particularly olfactory receptors, holds promise for advancing our understanding of chemosensation and for the development of novel flavors, fragrances, and potentially, therapeutic agents.

References

- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H14O | CID 140511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odor maps of aldehydes and esters revealed by functional MRI in the glomerular layer of the mouse olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-hexanal | C7H14O | CID 11389377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermochemical Data for 3-Methylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methylhexanal (C₇H₁₄O). The information presented herein is crucial for professionals engaged in chemical research, reaction engineering, and process design where a thorough understanding of the energetic properties of this compound is essential. This document summarizes key thermochemical parameters, details the methodologies for their determination, and presents a logical workflow for data acquisition.

Core Thermochemical Data

The thermochemical properties of this compound have been subject to both experimental investigation and computational derivation. The following tables summarize the most critical quantitative data available, providing a clear basis for comparison and application.

Table 1: Experimentally Determined and Derived Thermochemical Properties of this compound

| Property | Value | Units | Temperature (K) | Source |

| Liquid Phase Heat Capacity (Cp,liquid) | 245.94 | J/(mol·K) | 323.15 | --INVALID-LINK--[1] |

| Standard Enthalpy of Formation (Ideal Gas, ΔfH°gas) | Derived | kJ/mol | 298.15 | --INVALID-LINK--[2] |

| Standard Molar Entropy (Ideal Gas, S°) | Derived | J/(mol·K) | 298.15 | --INVALID-LINK--[2] |

Note: The specific derived values for the standard enthalpy of formation and standard molar entropy from the primary source, Mills and Fenton (1987), require access to the full-text article for direct quotation.

Table 2: Computationally Calculated Thermochemical Properties of this compound

| Property | Value | Units | Method | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -93.90 | kJ/mol | Joback Method | --INVALID-LINK--[3] |

Experimental and Computational Protocols

A detailed understanding of the methodologies employed to determine thermochemical data is paramount for assessing the quality and applicability of the values. The primary source of experimental data for this compound is the work of Mills and Fenton (1987).

Experimental Determination of Liquid Heat Capacity

The liquid phase heat capacity of this compound was experimentally measured by Mills and Fenton (1987). While the full experimental details are contained within the original publication, the general approach for such measurements typically involves calorimetry.

General Calorimetric Method:

-

Sample Preparation: A high-purity sample of this compound is obtained and its mass is accurately determined.

-

Calorimeter Setup: A precision calorimeter, often a differential scanning calorimeter (DSC) or a heat-flow calorimeter, is calibrated using a standard substance with a well-known heat capacity.

-

Measurement: The sample is placed in the calorimeter and subjected to a controlled temperature program. The heat flow to or from the sample required to change its temperature by a specific amount is measured.

-

Data Analysis: The heat capacity is calculated from the measured heat flow, the mass of the sample, and the rate of temperature change. The measurements are typically performed over a range of temperatures. For this compound, a value is reported at 323.15 K.[1]

Derivation of Ideal Gas Thermodynamic Properties

Mills and Fenton (1987) also derived ideal gas thermodynamic properties, including the standard enthalpy of formation and standard molar entropy, using group contribution methods.[2]

Group Contribution Method (Illustrative Protocol):

Group contribution methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Benson group additivity method is a widely used example.

-

Molecular Structure Decomposition: The molecule, this compound, is dissected into its fundamental groups. For example:

-

CH₃-(C)

-

(C)-CH₂-(C)

-

(C)₂-CH-(C)

-

(C)-CHO

-

-

Group Value Assignment: Each group is assigned a pre-determined value for the desired thermochemical property (e.g., enthalpy of formation, entropy) based on extensive experimental data from a large set of molecules.

-

Summation and Correction: The group values are summed to provide an initial estimate of the property. Corrections may be applied to account for non-additive effects such as steric hindrance or ring strain, although the latter is not applicable to the acyclic this compound.

Computational Calculation of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation for this compound has been calculated using the Joback method, a group contribution method that estimates thermophysical and thermochemical properties from the molecular structure.[3]

Joback Method (Conceptual Workflow):

-

Group Identification: The molecular structure of this compound is analyzed to identify the number and type of its functional groups.

-

Property Calculation: The standard Gibbs free energy of formation is calculated using a specific correlation that incorporates the contributions of each identified group. This method is entirely computational and relies on a pre-established database of group contributions.

Visualization of Data Determination Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for a molecule like this compound, highlighting the interplay between experimental and computational approaches.

Caption: Workflow for Thermochemical Data Determination.

References

Navigating the Solubility Landscape of 3-Methylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various fields, including flavor and fragrance science, organic synthesis, and as a potential biomarker. Its utility in these applications is often contingent on its behavior in different solvent systems. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for designing and optimizing experimental conditions, formulating products, and developing analytical methods. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its determination, and presents a logical framework for predicting its miscibility.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure: a seven-carbon backbone with a polar aldehyde functional group. The "like dissolves like" principle is the primary determinant of its solubility profile. The relatively long, nonpolar alkyl chain imparts significant hydrophobic character, leading to good solubility in nonpolar organic solvents. Conversely, the polar carbonyl group allows for some interaction with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions, a general solubility profile can be compiled. The following table summarizes the known qualitative and estimated quantitative solubility of this compound. It is important to note that "miscible" indicates that the two liquids will mix in all proportions to form a single phase.

| Solvent Class | Solvent | CAS Number | Qualitative Solubility/Miscibility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Water | 7732-18-5 | Very slightly soluble[1] | ~0.135 (estimated)[2] |

| Alcohols | Ethanol | 64-17-5 | Soluble[1] / Miscible (Predicted) | Miscible |

| Methanol | 67-56-1 | Soluble (Predicted) | Miscible | |

| Isopropanol | 67-63-0 | Soluble (Predicted) | Miscible | |

| Ethers | Diethyl Ether | 60-29-7 | Soluble[1] / Miscible (Predicted) | Miscible |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble (Predicted) | Miscible | |

| Ketones | Acetone | 67-64-1 | Soluble (Predicted) | Miscible |

| Methyl Ethyl Ketone | 78-93-3 | Soluble (Predicted) | Miscible | |

| Esters | Ethyl Acetate | 141-78-6 | Soluble (Predicted) | Miscible |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble (Predicted) | Miscible |

| Benzene | 71-43-2 | Soluble (Predicted) | Miscible | |

| Aliphatic Hydrocarbons | Pentane | 109-66-0 | Soluble[1] / Miscible (Predicted) | Miscible |

| Hexane | 110-54-3 | Soluble (Predicted) | Miscible | |

| Heptane | 142-82-5 | Soluble (Predicted) | Miscible | |

| Halogenated Hydrocarbons | Dichloromethane | 75-09-2 | Soluble (Predicted) | Miscible |

| Chloroform | 67-66-3 | Soluble (Predicted) | Miscible |

Experimental Protocol for Solubility Determination: The Shake-Flask Method with Gas Chromatography Analysis

The following is a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique to achieve thermodynamic equilibrium, followed by quantitative analysis using gas chromatography with flame ionization detection (GC-FID).

I. Materials and Equipment

-

Analyte: this compound (purity >98%)

-

Solvents: High-purity (HPLC or analytical grade) organic solvents of interest

-

Internal Standard: A stable, non-reactive compound with a different retention time from this compound and the solvent (e.g., undecane or dodecane).

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., a mid-polarity column like DB-5ms or equivalent)

-

II. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution with the solvent. The concentration range should bracket the expected solubility.

-

Add a fixed concentration of the internal standard to each calibration standard.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. "Excess" means that a separate, undissolved phase of this compound is clearly visible.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure thermodynamic equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the phases to separate.

-

If necessary, centrifuge the vials to further facilitate phase separation.

-

Carefully withdraw an aliquot from the solvent phase (the saturated solution) using a syringe, avoiding any of the undissolved this compound.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial.

-

Accurately dilute the filtered, saturated solution with the pure solvent to bring the concentration within the range of the calibration curve.

-

Add the same fixed concentration of the internal standard to the diluted sample.

-

-

Gas Chromatography (GC-FID) Analysis:

-